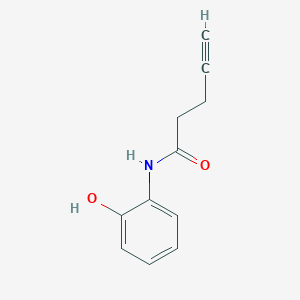

N-(2-Hydroxyphenyl)pent-4-ynamide

CAS No.: 825647-73-2

Cat. No.: VC20576528

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 825647-73-2 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | N-(2-hydroxyphenyl)pent-4-ynamide |

| Standard InChI | InChI=1S/C11H11NO2/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13/h1,4-7,13H,3,8H2,(H,12,14) |

| Standard InChI Key | PWFNNSXYOHDONH-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCC(=O)NC1=CC=CC=C1O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Hydroxyphenyl)pent-4-ynamide (C₁₁H₁₁NO₂) consists of a pent-4-ynamide backbone linked to a 2-hydroxyphenyl group. Key features include:

-

Terminal alkyne: The pent-4-ynamide segment contains a triple bond at the 4-position, enabling participation in click chemistry and metal-catalyzed couplings .

-

Phenolic hydroxyl group: The ortho-hydroxyl substituent on the aromatic ring introduces hydrogen-bonding capacity and acidity (pKa ~10), influencing solubility and reactivity .

-

Amide linkage: The N-substituted amide group enhances stability and directs regioselectivity in cycloaddition reactions .

Table 1: Predicted Physicochemical Properties

Spectroscopic Characteristics

While experimental data for this compound remains unpublished, analogous ynamides exhibit distinctive spectral profiles:

-

IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H/O-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1650 cm⁻¹ (amide C=O) .

-

¹H NMR: The terminal alkyne proton typically resonates at δ 2.1–2.3 ppm as a singlet, while the phenolic hydroxyl appears as a broad peak at δ 9.5–10.5 ppm .

-

¹³C NMR: The sp-hybridized carbons of the alkyne are observed at δ 70–85 ppm (C≡CH) and δ 95–110 ppm (C≡C) .

Synthetic Methodologies

Table 2: Critical Parameters for Ynamide Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–25°C | <0°C: Slowed kinetics |

| >25°C: Side reactions | ||

| CuI Loading | 5–15 mol% | <5%: Incomplete conversion |

| >15%: Ligand decomposition | ||

| Reaction Time | 6–8 hr | <6 hr: Unreacted starting material |

Alternative Pathways

-

Grignard Addition-Weinreb Amide Formation: Adapted from Horner-Wadsworth-Emmons methodologies , this approach could enable stereocontrolled synthesis of unsaturated intermediates.

-

Benzannulation Strategies: Cyclobutenone-ynamide cascades (as in ) may generate polycyclic derivatives, though this remains speculative for the target compound.

Reactivity and Functionalization

Cycloaddition Chemistry

The electron-deficient alkyne participates in diverse pericyclic reactions:

-

[2+2] Cycloadditions: With ketenes or allenes to form cyclobutenones .

-

Diels-Alder Reactions: As a dienophile with conjugated dienes (predicted ΔG‡ ~18 kcal/mol).

Transition-Metal Catalysis

-

Au(I)-Mediated Hydroamination: Forms indole derivatives via 5-endo-dig cyclization .

-

Ru-Catalyzed Metathesis: Potential for macrocycle formation if allyl groups are present .

Table 3: Predicted Reaction Outcomes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume